
Bomedemstat
Overview
Description
This compound has shown significant potential in the treatment of various myeloproliferative neoplasms, including essential thrombocythemia, polycythemia vera, and myelofibrosis . By inhibiting LSD1, IMG-7289 can alter gene expression through the methylation of histones H3K4 and H3K9, leading to anti-cancer activities such as the inhibition of cancer cell proliferation and the induction of apoptosis .
Preparation Methods
The synthesis of IMG-7289 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the core structure, which includes a cyclopropylamine derivative and a benzamide derivative.
Coupling Reaction: The cyclopropylamine derivative is coupled with the benzamide derivative under specific reaction conditions to form the intermediate compound.
Final Steps:
Industrial production methods for IMG-7289 involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
IMG-7289 undergoes several types of chemical reactions:
Oxidation: As an inhibitor of LSD1, IMG-7289 participates in oxidative demethylation reactions.
Substitution: The synthesis of IMG-7289 involves substitution reactions, particularly in the formation of the triazole ring.
Common reagents used in these reactions include cyclopropylamine derivatives, benzamide derivatives, and triazole-forming agents. The major products formed from these reactions are the methylated histones and the final compound, IMG-7289 .
Scientific Research Applications
IMG-7289 has a wide range of scientific research applications:
Mechanism of Action
IMG-7289 exerts its effects by irreversibly inhibiting the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is responsible for the demethylation of histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, IMG-7289 increases the methylation of these histones, leading to changes in gene expression . This alteration in gene expression results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
IMG-7289 is unique in its irreversible inhibition of LSD1, which distinguishes it from other LSD1 inhibitors. Similar compounds include:
ORY-1001 (iadademstat): Another LSD1 inhibitor that has shown potent anti-cancer activity.
GSK2879552: An LSD1 inhibitor in clinical trials for the treatment of small cell lung cancer and acute myeloid leukemia.
SP-2577 (seclidemstat): An LSD1 inhibitor being investigated for its potential in treating various cancers.
INCB059872: An LSD1 inhibitor in clinical development for hematological malignancies.
CC-90011 (pulrodemstat): Another LSD1 inhibitor in clinical trials for cancer therapy.
IMG-7289’s uniqueness lies in its specific molecular structure and its irreversible inhibition mechanism, which provides a distinct advantage in its therapeutic applications .
Properties
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBMHGOHXOHTD-KKUQBAQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990504-34-1 | |
| Record name | Bomedemstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMG-7289 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bomedemstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BOMEDEMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


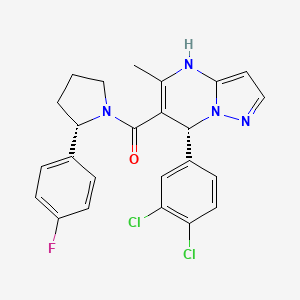

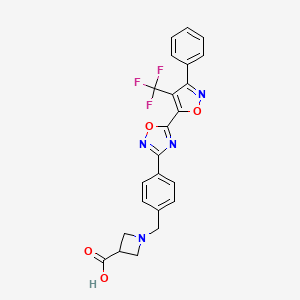
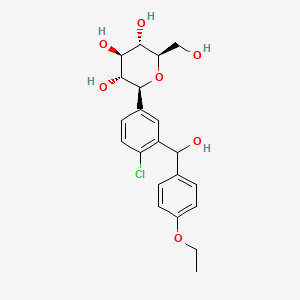
![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
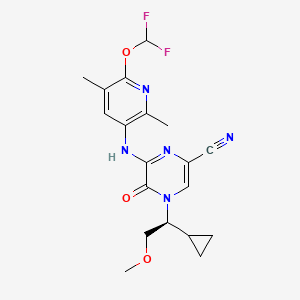
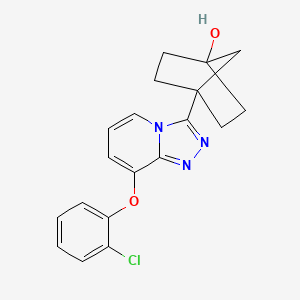
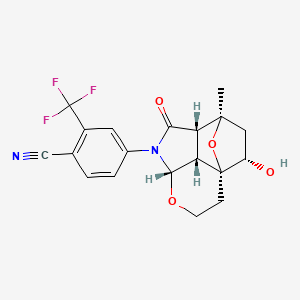
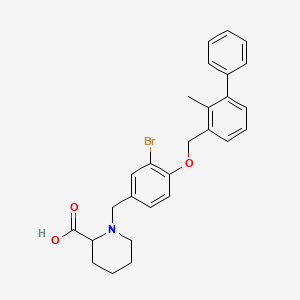
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)
